

Spectroscopic data for 4-Bromo-7-methyl-1H-indole (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Bromo-7-methyl-1H-indole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Bromo-7-methyl-1H-indole**

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Executive Summary

This guide provides a comprehensive technical overview of the spectroscopic data expected for the synthetic building block **4-Bromo-7-methyl-1H-indole** (CAS No. 936092-87-4)[1]. Designed for researchers and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By explaining the causality behind spectral features and providing robust, self-validating experimental protocols, this guide serves as an authoritative reference for the unambiguous structural confirmation and purity assessment of **4-Bromo-7-methyl-1H-indole**.

Introduction: The Need for Rigorous Characterization

4-Bromo-7-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise placement of the bromo and methyl substituents on the indole core dictates its steric and electronic properties, which in

turn define its potential as a synthetic intermediate. Therefore, unambiguous confirmation of its structure is a prerequisite for its use in any research or development pipeline.

This guide employs a multi-spectroscopic approach—combining NMR, IR, and MS—to create a complete analytical profile. Each technique provides a unique and complementary piece of structural information. NMR spectroscopy elucidates the precise connectivity and electronic environment of carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups present, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.

Molecular Structure:

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Figure 1: Structure of **4-Bromo-7-methyl-1H-indole** with standard IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The chemical shifts of ^1H and ^{13}C nuclei are exquisitely sensitive to their local electronic environments, which are influenced by the inductive effects of the bromine atom and the electron-donating nature of the methyl group.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum in a solvent like CDCl_3 is expected to show distinct signals for the five aromatic protons, the N-H proton, and the methyl protons. The electron-withdrawing bromine at the C4 position will deshield adjacent protons, while the electron-donating methyl group at C7 will have a shielding effect.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H1 (N-H)	8.1 - 8.3	broad singlet (br s)	-	The N-H proton of indoles typically appears as a broad signal due to quadrupole broadening and potential chemical exchange. [2]
H2	7.20 - 7.25	triplet (t)	$J \approx 2.5 - 3.0$	This proton on the pyrrole ring couples with H3 and the N-H proton (depending on solvent and exchange rate). Its chemical shift is influenced by the overall aromatic system. [3]

H3	6.55 - 6.65	doublet of doublets (dd)	$J \approx 3.0, 1.0$	This proton is coupled to H2 and shows a smaller long-range coupling to the N-H proton. It is typically the most upfield of the pyrrole protons.[3]
H5	7.05 - 7.15	doublet (d)	$J \approx 7.5 - 8.0$	This proton is ortho to H6 and is deshielded by the adjacent bromine at C4.
H6	6.85 - 6.95	doublet (d)	$J \approx 7.5 - 8.0$	This proton is ortho to H5 and is shielded by the adjacent electron-donating methyl group at C7.
7-CH ₃	2.40 - 2.50	singlet (s)	-	The methyl protons are attached to the aromatic ring and appear as a singlet.

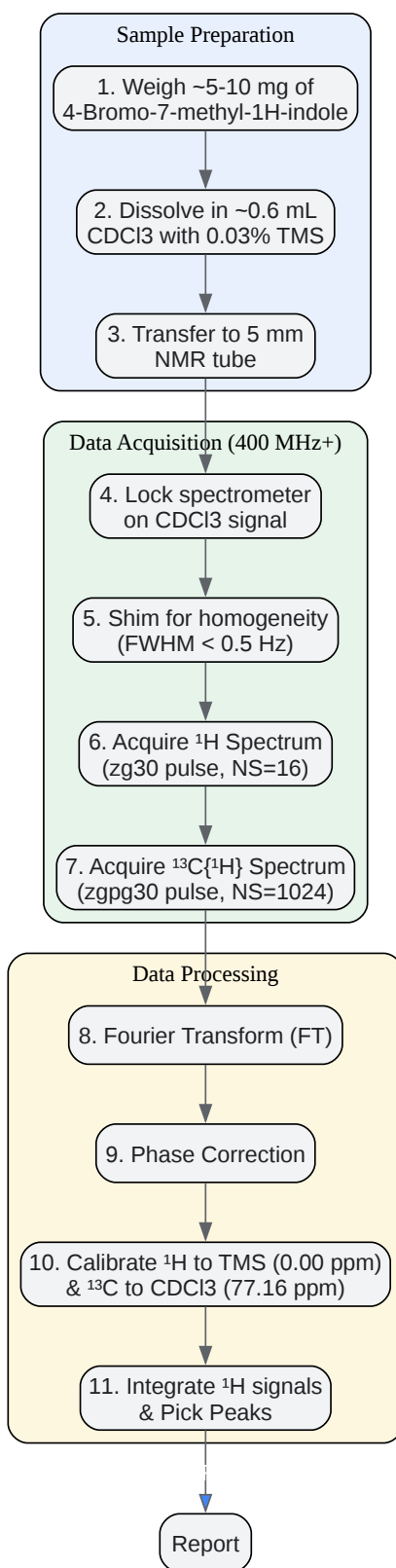
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic state. The substituent effects are more pronounced and predictable in ¹³C NMR. Data for indole and various methylindoles serve as a strong basis for these predictions.[4]

Carbon Assignment	Predicted δ (ppm)	Rationale
C2	124.5 - 126.0	A characteristic shift for the C2 carbon in the indole pyrrole ring.
C3	101.0 - 102.5	Typically the most upfield sp^2 carbon in the indole system.
C3a	128.0 - 129.5	Bridgehead carbon, influenced by both the benzene and pyrrole ring systems.
C4	113.0 - 115.0	The C-Br bond induces a significant downfield shift compared to an unsubstituted carbon but is an ipso-carbon directly attached to the halogen.
C5	124.0 - 125.5	Deshielded due to its position relative to the bromine atom.
C6	121.5 - 123.0	Shielded by the ortho-methyl group.
C7	120.0 - 121.5	Ipso-carbon attached to the methyl group.
C7a	135.5 - 137.0	Bridgehead carbon adjacent to the nitrogen atom.
7-CH ₃	16.0 - 17.5	Typical chemical shift for a methyl group attached to an aromatic ring.

Workflow and Experimental Protocol for NMR Acquisition

A self-validating workflow ensures data integrity and reproducibility.



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Caption: A standard workflow for acquiring and processing NMR spectra.

Protocol Details:

- **Sample Preparation:** Precisely weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer (≥ 400 MHz recommended). Lock the field frequency to the deuterium signal of the CDCl_3 .
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity. The full width at half maximum (FWHM) of the TMS signal should be below 0.5 Hz.
- **^1H Acquisition:** Acquire the proton spectrum using a standard 30° pulse program. A typical acquisition requires 16 scans (NS) with a relaxation delay (D1) of 1-2 seconds.
- **^{13}C Acquisition:** Acquire the proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024) is necessary to achieve an adequate signal-to-noise ratio.
- **Processing:** Apply an exponential window function, followed by Fourier transformation. Manually correct the phase of both spectra. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the central peak of the CDCl_3 triplet to 77.16 ppm. Integrate the ^1H signals and perform peak picking on both spectra for final analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly confirming the presence of key functional groups. The spectrum of an indole derivative is characterized by a sharp N-H stretch and several aromatic C-H and C=C stretching vibrations.^{[5][6]}

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
~3400 - 3420	N-H stretch	Sharp, Medium	This sharp absorption is characteristic of the indole N-H group and is sensitive to hydrogen bonding.[7]
~3100 - 3000	Aromatic C-H stretch	Medium	Corresponds to the stretching of C-H bonds on the indole ring.
~2920 - 2850	Aliphatic C-H stretch	Weak	Arises from the C-H bonds of the 7-methyl group.
~1610, 1580, 1460	Aromatic C=C stretch	Strong, Medium	These bands are characteristic of the aromatic indole core skeletal vibrations.
~1050 - 1100	C-N stretch	Medium	Typical for aromatic amine structures.
~550 - 650	C-Br stretch	Medium-Strong	The carbon-bromine bond vibration appears in the fingerprint region.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step to subtract atmospheric (H₂O, CO₂) and crystal-surface absorbances.

- **Sample Application:** Place a small amount (1-2 mg) of the solid **4-Bromo-7-methyl-1H-indole** powder onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to produce the final spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

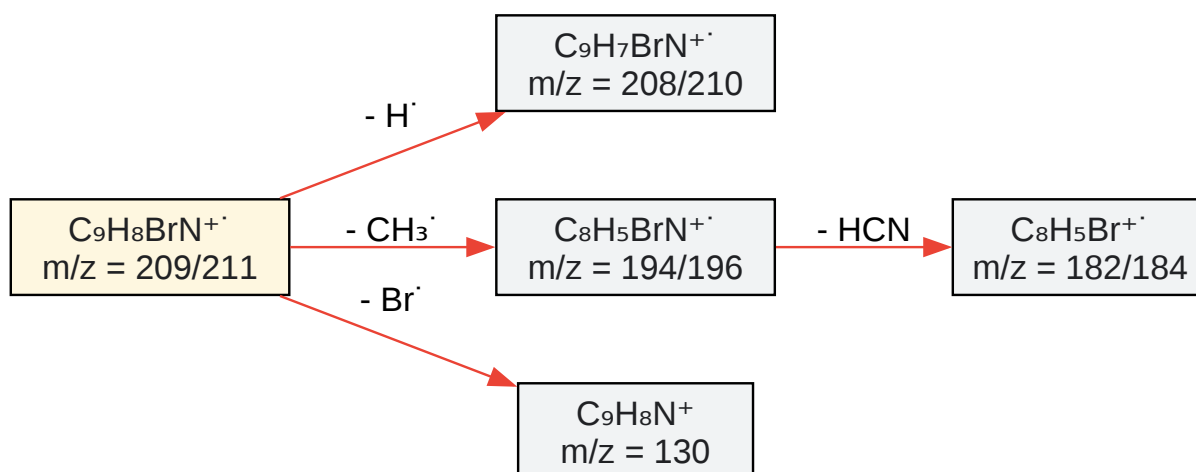
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For **4-Bromo-7-methyl-1H-indole**, the most telling feature will be the isotopic signature of the bromine atom.

Predicted Mass Spectrum and Fragmentation Analysis

Using Electron Ionization (EI), the molecule is expected to produce a strong molecular ion peak. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z).

- **Molecular Formula:** $\text{C}_9\text{H}_8\text{BrN}$
- **Exact Mass:** 208.9895 g/mol (for ^{79}Br isotope)
- **Predicted Molecular Ion (M^+):** m/z 209
- **Predicted M+2 Peak:** m/z 211 (due to ^{81}Br)

The fragmentation of indole derivatives often involves the loss of small, stable molecules or radicals.[8]



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Caption: A plausible EI fragmentation pathway for **4-Bromo-7-methyl-1H-indole**.

Key Predicted Fragments:

- m/z 194/196: Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion. This is a common fragmentation for methylated aromatics.
- m/z 130: Loss of a bromine radical ($\bullet\text{Br}$). This fragment corresponds to the methyl-indole cation and loses the characteristic isotopic pattern.[9]
- m/z 182/184: Loss of hydrogen cyanide (HCN) from the m/z 194/196 fragment, a characteristic fragmentation pathway for the indole ring system.[8]

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry is ideal for analyzing volatile, thermally stable compounds like this indole derivative.

- Sample Preparation:** Prepare a dilute solution of the sample (~ 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
- GC Method:**

- Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
- Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Method:
 - Interface Temperature: Set to 280 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230 °C.
 - Mass Analyzer: Scan a mass range from m/z 40 to 400.
- Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion cluster (M^+ , $M+2$) and key fragment ions to confirm the structure.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

- MS confirms the molecular formula C_9H_8BrN via the molecular ion at m/z 209/211.
- IR confirms the presence of an N-H group ($\sim 3410\text{ cm}^{-1}$), aromatic rings ($\sim 1460\text{-}1610\text{ cm}^{-1}$), and a methyl group ($\sim 2920\text{ cm}^{-1}$).
- 1H and ^{13}C NMR provide the definitive structural proof, showing the correct number of proton and carbon signals and establishing their connectivity through chemical shifts and coupling patterns that are consistent with a 4-bromo, 7-methyl substitution pattern on the indole scaffold.

Together, these three analytical techniques provide a robust and self-consistent dataset that allows for the unambiguous confirmation of the chemical structure and purity of **4-Bromo-7-methyl-1H-indole**, ensuring its suitability for downstream applications in research and development.

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References

- 1. 4-BROMO-7-METHYL-1H-INDOLE CAS#: 936092-87-4 [amp.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. chemguide.co.uk [chemguide.co.uk]
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